Cas no 93670-18-9 (3-(4-bromophenoxy)propanoic acid)

3-(4-bromophenoxy)propanoic acid structure
93670-18-9 structure
Nome del prodotto:3-(4-bromophenoxy)propanoic acid
Numero CAS:93670-18-9
MF:C9H9BrO3
MW:245.069962263107
MDL:MFCD02295727
CID:838307
PubChem ID:7472034

3-(4-bromophenoxy)propanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(4-bromophenoxy)propanoic acid
    • 3-(4-bromo-phenoxy)-propionic acid
    • 3-(4-Brom-phenoxy)-propionsaeure
    • 3-(4-Bromophenoxy)propanoic acid (ACI)
    • Propionic acid, 3-(p-bromophenoxy)- (5CI)
    • 3-(4-Bromophenoxy)propionic acid
    • EN300-36302
    • 3-(4-bromophenoxy)propanoicacid
    • SCHEMBL1822418
    • AKOS000131718
    • 93670-18-9
    • MFCD02295727
    • SY123396
    • Z240085156
    • CS-0157428
    • AN-829/13156514
    • IGFOICGMVYKSCD-UHFFFAOYSA-N
    • DA-25207
    • AB01330730-02
    • NCGC00336795-01
    • DTXSID50428679
    • AS-61073
    • MDL: MFCD02295727
    • Inchi: 1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
    • Chiave InChI: IGFOICGMVYKSCD-UHFFFAOYSA-N
    • Sorrisi: O=C(CCOC1C=CC(Br)=CC=1)O

Proprietà calcolate

  • Massa esatta: 243.97400
  • Massa monoisotopica: 243.97351g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 164
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5Ų
  • XLogP3: 2.1

Proprietà sperimentali

  • PSA: 46.53000
  • LogP: 2.30260

3-(4-bromophenoxy)propanoic acid Informazioni sulla sicurezza

3-(4-bromophenoxy)propanoic acid Dati doganali

  • CODICE SA:2918990090
  • Dati doganali:

    Codice doganale cinese:

    2918990090

    Panoramica:

    2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

3-(4-bromophenoxy)propanoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-36302-2.5g
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93670-18-9 95.0%
2.5g
$154.0 2025-02-20
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TRC
B805663-500mg
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$ 275.00 2022-04-02
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93670-18-9 95.0%
0.1g
$26.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B22870-5g
3-(4-Bromophenoxy)propanoic acid
93670-18-9 97%
5g
¥3909.0 2022-04-28
SHENG KE LU SI SHENG WU JI SHU
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3-(4-bromophenoxy)propanoic acid,
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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93670-18-9 98%
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924.0CNY 2021-07-17

3-(4-bromophenoxy)propanoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  reflux; 2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
Riferimento
Preparation of spiro azole compounds as inhibitors of beta-secretase
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 30 min, rt; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Riferimento
Preparation of anthracene compounds as organic electroluminescent device materials
, Korea, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Formic acid ,  Hydrochloric acid Solvents: Water ;  24 h, heated
Riferimento
Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck Reaction
Patonay, Tamas; Vasas, Attila; Kiss-Szikszai, Attila; Silva, Artur M. S.; Cavaleiro, Jose A. S., Australian Journal of Chemistry, 2010, 63(11), 1582-1593

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Water ;  30 min
1.2 Reagents: Potassium hydroxide Solvents: Water ;  rt; 6 h, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled; pH 3 - 4
Riferimento
Chroman-like compound as antiarrhythmic agent and its preparation
, China, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 75 °C; 12 h, 75 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes Using a Chiral Diphosphine Ligand
Li, Xiufen; Wang, Chaoqiong; Song, Jianqiao; Yang, Zhihong; Zi, Guofu ; et al, Journal of Organic Chemistry, 2019, 84(13), 8638-8645

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Riferimento
Preparation of 1H-indazole derivatives as HSD17B13 inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux
Riferimento
Hydrated ferric sulfate-catalyzed reactions of indole with aldehydes, ketones, cyclic ketones, and chromanones: Synthesis of bisindoles and trisindoles
Noland, Wayland E.; Kumar, Honnaiah Vijay; Flick, Grant C.; Aspros, Cole L.; Yoon, Jong Hyeon; et al, Tetrahedron, 2017, 73(27-28), 3913-3922

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Synthesis, evaluation and in silico molecular modeling of pyrrolyl-1,3,4-thiadiazole inhibitors of InhA
Joshi, Shrinivas D.; More, Uttam A.; Koli, Deepshikha; Kulkarni, Manoj S.; Nadagouda, Mallikarjuna N.; et al, Bioorganic Chemistry, 2015, 59, 151-167

Synthetic Routes 9

Condizioni di reazione
Riferimento
Benzofuran- and benzothiophenecarboxylic acid derivatives
, European Patent Organization, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  10 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Investigation on the Surface-Confined Self-Assembly Stabilized by Hydrogen Bonds of Urea and Amide Groups: Quantitative Analysis of Concentration Dependence of Surface Coverage
Nishitani, Nobuhiko; Hirose, Takashi; Matsuda, Kenji, Chemistry - An Asian Journal, 2015, 10(9), 1926-1931

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ;  1 - 2 h, 80 - 90 °C
Riferimento
Acid activated montmorillonite K-10 mediated intramolecular acylation: simple and convenient synthesis of 4-chromanones
Begum, Ayisha F.; Balasubramanian, Kalpattu K.; Shanmugasundaram, Bhagavathy, Tetrahedron Letters, 2021, 82,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Sodium hydroxide Solvents: Water ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Riferimento
Preparation method of 6-bromo-4-hydro chromone
, China, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Riferimento
Synthesis of β-(aryloxy)propionic acids and chroman-4-ones under microwave irradiation
Li, Hong-ya; Liu, Hui-min; Wu, Guo-jiang; Li, Shu-na; Hao, Qing-hong; et al, Hebei Daxue Xuebao, 2008, 28(4), 399-402

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Sodium hydroxide Solvents: Water ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Riferimento
Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof
, World Intellectual Property Organization, , ,

3-(4-bromophenoxy)propanoic acid Raw materials

3-(4-bromophenoxy)propanoic acid Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93670-18-9)3-(4-bromophenoxy)propanoic acid
A916599
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):257.0/910.0